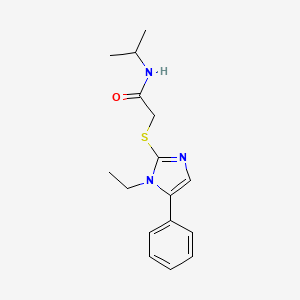

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a 1-ethyl-5-phenyl-substituted imidazole core linked via a thioether bridge to an N-isopropylacetamide group.

Properties

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-4-19-14(13-8-6-5-7-9-13)10-17-16(19)21-11-15(20)18-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQSMEYSRDUSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with isopropylamine and acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares key motifs with derivatives reported in , such as:

- Heterocyclic Core : The imidazole ring in the target compound parallels the benzimidazole core in compounds 9a–9e, though the latter includes an additional fused benzene ring.

- Thioether/Acetamide Linkage : The thioether bridge connecting the imidazole to acetamide is analogous to the triazole-linked acetamide groups in 9a–9e. However, the target compound lacks the triazole and thiazole substituents present in these analogs.

- Substituent Variations: Imidazole Substituents: The target compound’s 1-ethyl and 5-phenyl groups contrast with the 4-(phenoxymethyl)benzimidazole in 9a–9e. Acetamide Side Chains: The N-isopropyl group in the target differs from the thiazole-aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) in 9a–9e .

Table 1: Structural Comparison of Key Compounds

Physicochemical Data :

- Melting Points : Compounds in exhibit melting points ranging from 120–250°C, influenced by aryl substituents (e.g., 9c with a bromophenyl group melts at 245–247°C). The target compound’s melting point is expected to be lower due to its less rigid structure (lacking triazole and thiazole rings).

- Spectroscopic Data :

- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹), similar to 9a–9e .

- NMR : The ¹H NMR of the target would display signals for the ethyl group (δ 1.2–1.5 ppm, triplet), phenyl protons (δ 7.2–7.8 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm, doublet). This contrasts with the thiazole protons in 9a–9e (δ 7.5–8.5 ppm) .

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by its unique structural features, which include an imidazole ring and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 315.4 g/mol. The presence of the imidazole ring is significant as it is commonly found in many biologically active compounds, enhancing the compound's interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions present in the active sites of enzymes, potentially inhibiting their activity. Additionally, the thioether group may facilitate binding interactions that enhance the compound's specificity and efficacy in biological systems.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- In Vivo Efficacy Against Tumor Growth : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups.

- Synergistic Effects with Other Anticancer Agents : Combination therapy studies revealed that the compound enhances the efficacy of conventional chemotherapeutics, suggesting potential for use in combination therapies.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide?

- The synthesis involves: (i) Formation of the imidazole core via condensation of ethylenediamine derivatives with substituted aldehydes. (ii) Introduction of the ethyl and phenyl groups at the 1- and 5-positions of the imidazole ring under basic conditions (e.g., K₂CO₃/DMF). (iii) Thioether linkage formation between the imidazole-2-thiol intermediate and N-isopropyl-2-chloroacetamide via nucleophilic substitution (60–80°C, 6–12 hours). Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm) and carbon backbone.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 385.12).

- HPLC : Quantifies purity (>95% typically required for biological assays).

- Thermal analysis (DSC/TGA) : Assesses stability up to 200°C, critical for storage conditions .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- By-products : Unreacted thiol intermediates or over-alkylated derivatives.

- Control methods : Optimize stoichiometry (1:1.2 molar ratio for thiol:chloroacetamide), use inert atmospheres to prevent oxidation, and employ flash chromatography (silica gel, gradient elution) for purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

- Key modifications :

- Replace the ethyl group with bulkier substituents (e.g., propyl) to enhance hydrophobic interactions with target proteins.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve binding affinity.

- Methodology : Synthesize analogs, screen against target enzymes (e.g., kinases), and correlate activity with steric/electronic parameters using QSAR models .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across assays) be resolved?

- Potential causes : Differences in assay buffers (e.g., DMSO concentration affecting solubility) or cell-line-specific metabolism.

- Resolution : (i) Standardize assay protocols (e.g., ≤0.1% DMSO). (ii) Use orthogonal assays (e.g., fluorescence polarization vs. radiometric). (iii) Validate target engagement via SPR or cellular thermal shift assays (CETSA) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., in EGFR kinase).

- MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Estimates logP (~3.5), CYP450 inhibition risks, and blood-brain barrier permeability .

Q. How can reaction scalability be improved without compromising yield?

- Industrial methods :

- Use continuous flow reactors to enhance mixing and heat transfer.

- Replace batch processes with microwave-assisted synthesis (30-minute reactions at 100°C).

- Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.